molecular formula C12H7F2NO2 B1604236 5-(2,4-Difluorophenyl)nicotinic acid CAS No. 887973-46-8

5-(2,4-Difluorophenyl)nicotinic acid

Cat. No. B1604236
M. Wt: 235.19 g/mol
InChI Key: XOVWLKSCPLTSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598209B2

Procedure details

To a solution of 5-bromonicotinic acid (0.5 g, 2.48 mmol) in DMF (7.4 mL) and water (2.5 mL) were added (2,4-difluorophenyl)boronic acid (0.43 g, 2.72 mmol), palladium acetate (27.8 mg, 0.12 mmol), 3,3′,3″-phosphinidynetris (benzensulfonic acid) trisodium salt (0.21 g, 0.37 mmol) and diisopropylamine (1.23 mL, 8.66 mmol). The mixture was heated to 80° C. After 1.5 h, the mixture was cooled to ambient temperature and filtered. The filtrate was purified by reverse chromatography (C-18, 95% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid). The product was converted to hydrochloride salt by adding HCl (2.0 M in ether) and concentrated to give the hydrochloride salt of the title compound (0.65 g). MS 236.0 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
27.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1B(O)O.[Na+].[Na+].[Na+].P(C1C=C(S([O-])(=O)=O)C=CC=1)(C1C=C(S([O-])(=O)=O)C=CC=1)C1C=C(S([O-])(=O)=O)C=CC=1.C(NC(C)C)(C)C>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
0.43 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O
Name
Quantity
0.21 g
Type
reactant
Smiles
[Na+].[Na+].[Na+].P(C=1C=C(C=CC1)S(=O)(=O)[O-])(C=1C=C(C=CC1)S(=O)(=O)[O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
7.4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
27.8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by reverse chromatography (C-18, 95% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid)
ADDITION
Type
ADDITION
Details
by adding HCl (2.0 M in ether)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C=1C=NC=C(C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.